

# diketene CAS number and IUPAC nomenclature

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## Compound of Interest

Compound Name: *Diketene*

Cat. No.: *B1670635*

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## An In-depth Technical Guide to Diketene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diketene**, a versatile and highly reactive organic compound. It covers its fundamental chemical identity, physical and chemical properties, detailed experimental protocols for its key reactions, and illustrates important synthetic pathways.

## Chemical Identity and Nomenclature

**Diketene** is an organic compound formed from the dimerization of ketene. It is a prominent member of the oxetane family and serves as a crucial reagent in organic synthesis.

- CAS Number: 674-82-8[1][2][3]
- IUPAC Nomenclature: 4-Methylideneoxetan-2-one[1][4]

## Physicochemical Properties

**Diketene** is a colorless to light-yellowish liquid with a pungent odor.[2][5][6][7] The following tables summarize its key physical and thermodynamic properties.

Table 1: Physical Properties of **Diketene**

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	84.07 g/mol <a href="#">[3]</a> <a href="#">[8]</a>
Appearance	Colorless to light-yellow liquid <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Odor	Pungent <a href="#">[1]</a>
Density	1.09 g/mL at 25 °C <a href="#">[8]</a>
Melting Point	-7.5 °C <a href="#">[5]</a> <a href="#">[9]</a>
Boiling Point	127.4 °C <a href="#">[6]</a> <a href="#">[7]</a>
Flash Point	34 °C (93 °F) <a href="#">[4]</a> <a href="#">[5]</a>
Refractive Index	n <sub>20/D</sub> 1.439 <a href="#">[8]</a> <a href="#">[9]</a>
Vapor Pressure	7.9 mmHg at 20 °C <a href="#">[8]</a> <a href="#">[9]</a>
Vapor Density	2.9 (vs air) <a href="#">[8]</a> <a href="#">[9]</a>

Table 2: Solubility of **Diketene**

Solvent	Solubility
Water	Very slightly soluble; decomposes slowly <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Organic Solvents	Miscible with most organic solvents, including acetone, ethyl acetate, diethyl ether, and toluene <a href="#">[1]</a> <a href="#">[2]</a>
Aliphatic Hydrocarbons	Slightly soluble (e.g., ~12.5 wt% in hexane at 23 °C) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 3: Thermodynamic Properties of **Diketene**

Property	Value
Heat of Vaporization	39.8 kJ/mol
Standard Enthalpy of Formation (liquid)	-384.9 kJ/mol
Standard Gibbs Free Energy of Formation (liquid)	-288.7 kJ/mol

## Spectroscopic Data

The structural elucidation of **diketene** is supported by various spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **diketene** in its liquid state confirms the 3-buteno-β-lactone structure.[10]
- Infrared (IR) Spectroscopy: The IR spectra of gaseous and liquid **diketene** have been extensively studied, providing insights into its vibrational modes.[11]
- Mass Spectrometry: Mass spectral data for **diketene** is available in public databases such as the NIST Mass Spectrometry Data Center.[1]

## Experimental Protocols

**Diketene** is a key starting material for the synthesis of a wide range of compounds. Below are detailed experimental protocols for some of its most important reactions.

### Synthesis of Acetoacetanilide

Acetoacetanilides are important intermediates in the production of pigments and pharmaceuticals.[12]

Protocol:

- In a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 mL of pure, dry benzene.

- Initiate stirring and add a solution of 42 g (0.5 mole) of **diketene** in 75 mL of pure, dry benzene dropwise over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to reflux on a steam bath for 1 hour.
- Allow the mixture to cool to room temperature, which should result in the precipitation of acetoacetanilide.
- Collect the solid product by filtration, wash with a small amount of cold benzene, and air-dry.
- The expected yield of acetoacetanilide is 79-82 g (90-93%). The product can be further purified by recrystallization from benzene or water.[\[13\]](#)

## Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Pyrazolones are a class of compounds with applications as dyes and pharmaceuticals.[\[12\]](#)

Protocol:

- In a suitable reaction vessel, combine ethyl acetoacetate (0.98 mL, 7.68 mmol) and phenylhydrazine (0.72 mL, 7.29 mmol).
- Heat the mixture under reflux for 1 hour.
- Upon cooling, the product will crystallize.
- Filter the crude product and wash with a small amount of diethyl ether.
- Recrystallize the solid from aqueous ethanol to yield pure 3-methyl-1-phenyl-5-pyrazolone.

A more contemporary, solvent-free approach involves microwave irradiation of the neat reactants for a few minutes, which significantly reduces reaction time.[\[14\]](#)

## Synthesis of Arylide Yellow Pigments

Arylide yellow pigments are produced through the azo coupling of a diazonium salt with an acetoacetanilide.[\[15\]](#)

Protocol:

### Step 1: Preparation of the Acetoacetanilide Coupling Component

- Synthesize the desired acetoacetanilide by reacting **diketene** with the appropriate substituted aniline, following a procedure similar to the one described in section 4.1.

### Step 2: Diazotization of an Aromatic Amine

- Dissolve the chosen aromatic amine (e.g., 2-nitro-4-chloroaniline for Pigment Yellow 3) in a mixture of hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

### Step 3: Azo Coupling

- Dissolve the acetoacetanilide from Step 1 in an alkaline solution (e.g., aqueous sodium hydroxide).
- Slowly add the cold diazonium salt solution from Step 2 to the acetoacetanilide solution with vigorous stirring.
- Control the pH of the reaction mixture to ensure efficient coupling.
- The arylide yellow pigment will precipitate out of the solution.
- Filter the pigment, wash thoroughly with water to remove any soluble salts, and dry.[16]

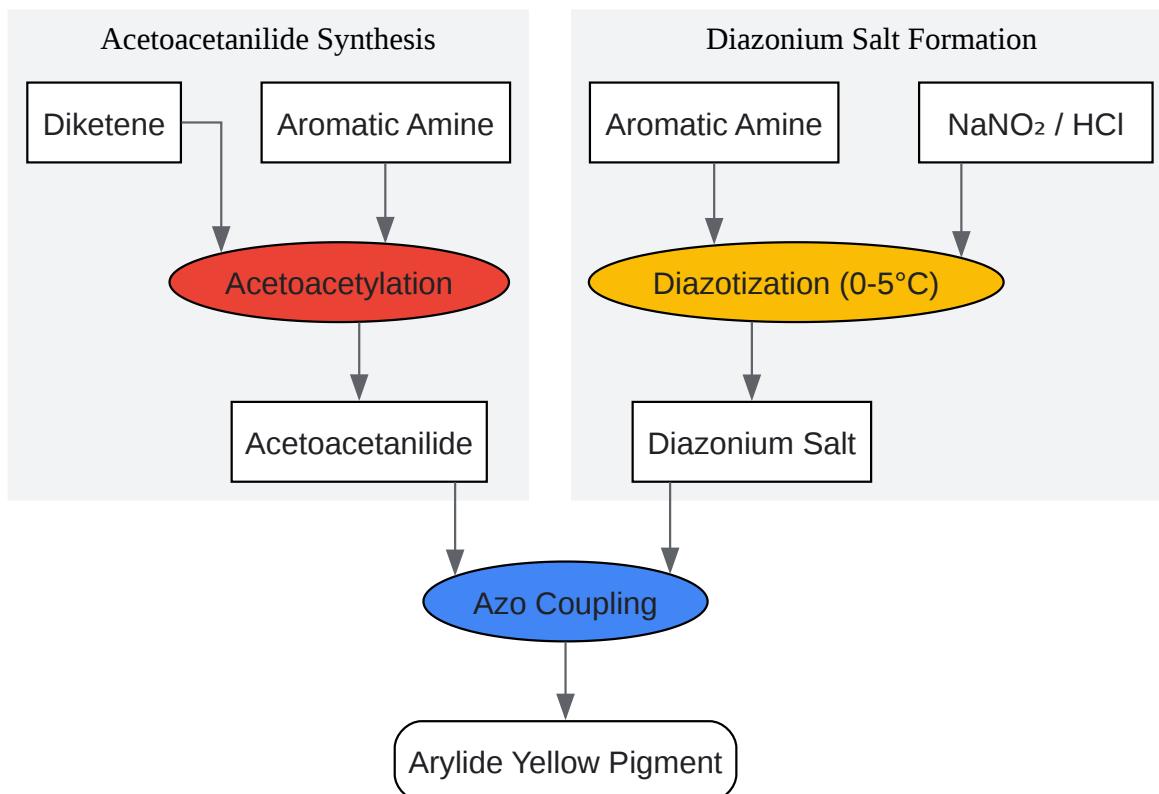
## Synthetic and Industrial Pathways

The following diagrams, generated using the DOT language, illustrate key workflows involving **diketene**.



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### Industrial Synthesis of Diketene

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### Synthesis of Arylide Yellow Pigment

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